molecular formula C18H20Cl2N2O2S B11504828 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B11504828
M. Wt: 399.3 g/mol
InChI Key: QYGXVSICVTYTTE-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorobenzenesulfonyl group and a 2,5-dimethylphenyl group

Preparation Methods

The synthesis of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-dichlorobenzenesulfonyl chloride and 2,5-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Synthetic Route: The 3,4-dichlorobenzenesulfonyl chloride is reacted with 2,5-dimethylphenylpiperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, toluene). Reaction conditions vary depending on the desired transformation but often involve room temperature to moderate heating.

Scientific Research Applications

1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Industry: It finds applications in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(3,4-DICHLOROBENZENESULFONYL)-4-PHENYLPIPERAZINE: This compound lacks the dimethyl groups on the phenyl ring, which can affect its binding properties and reactivity.

    1-(3,4-DICHLOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE: The presence of only one methyl group can lead to differences in steric and electronic effects.

    1-(3,4-DICHLOROBENZENESULFONYL)-4-(3,5-DIMETHYLPHENYL)PIPERAZINE: The position of the methyl groups can influence the compound’s overall shape and interaction with targets.

The uniqueness of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C18H20Cl2N2O2S

Molecular Weight

399.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-4-14(2)18(11-13)21-7-9-22(10-8-21)25(23,24)15-5-6-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

QYGXVSICVTYTTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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